Product packaging for Methylphenylvinylsilane(Cat. No.:CAS No. 17878-39-6)

Methylphenylvinylsilane

Cat. No.: B095521
CAS No.: 17878-39-6
M. Wt: 147.27 g/mol
InChI Key: MOSXLDGILGBOSZ-UHFFFAOYSA-N
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Description

Methylphenylvinylsilane is a useful research compound. Its molecular formula is C9H11Si and its molecular weight is 147.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Si B095521 Methylphenylvinylsilane CAS No. 17878-39-6

Properties

InChI

InChI=1S/C9H11Si/c1-3-10(2)9-7-5-4-6-8-9/h3-8H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MOSXLDGILGBOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933107, DTXSID10884994
Record name Ethenyl(methyl)phenylsilyl
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Record name Benzene, (ethenylmethylsilyl)-
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Molecular Weight

147.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17878-39-6, 147377-51-3
Record name Benzene, (ethenylmethylsilyl)-
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Record name Benzene, (ethenylmethylsilyl)-
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Record name Ethenyl(methyl)phenylsilyl
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Record name Benzene, (ethenylmethylsilyl)-
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Record name Methylphenylvinylsilane
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Significance of Organosilicon Compounds in Contemporary Chemistry

Organosilicon compounds, defined as molecules containing at least one silicon-carbon bond, are a cornerstone of modern chemistry and materials science. Current time information in Bangalore, IN.chemicalbook.com Their importance stems from a unique set of properties conferred by the silicon atom. The silicon-carbon bond is relatively strong and stable, lending high thermal stability to organosilicon derivatives. biosynth.com This stability, combined with the diverse reactivity that can be engineered into the molecules, makes them highly versatile. Current time information in Bangalore, IN.

In organic synthesis, organosilicon compounds are widely used as reagents, catalysts, and intermediates. Current time information in Bangalore, IN.d-nb.info They serve as protecting groups for sensitive functional groups, enabling complex molecular transformations with high selectivity. Current time information in Bangalore, IN. Beyond synthesis, their applications are extensive, particularly in materials science where they form the basis for silicones—polymers known for their use as sealants, lubricants, and in medical devices. Current time information in Bangalore, IN.biosynth.com The ability to fine-tune their chemical and physical properties allows for the design of advanced materials with applications in electronics, pharmaceuticals, and agriculture. chemicalbook.comsigmaaldrich.com

Scope and Relevance of Methylphenylvinylsilane and Its Derivatives in Research

While the broader class of polysilanes, such as poly(methylphenylsilane), has been studied extensively for applications in microlithography and as polymeric photoconductors, research focusing specifically on the monomer Methylphenylvinylsilane is more specialized. researchgate.netnih.govdtic.mil The compound is recognized as a valuable building block and a subject of investigation in specific catalytic processes.

One notable area of research involves its use in hydroboration reactions. For instance, studies on cobalt pincer-type complexes have utilized this compound as a substrate to test the catalyst's efficiency and selectivity in distinguishing a vinylsilyl group from other unsaturated functionalities. researchgate.net This highlights its role as a model compound for understanding and developing new catalytic methods.

Furthermore, the vinyl group in this compound makes it a suitable monomer for polymerization. While much of the literature focuses on the Wurtz-type coupling of dichlorosilanes to form polymers like poly(methylphenylsilane), the presence of a vinyl group allows for different polymerization pathways, such as those initiated by radicals or involving metal catalysts. dtic.milrsc.orgjst.go.jp Derivatives of this compound are incorporated into copolymers to create materials with tailored properties. For example, related vinylsilane derivatives are used to create copolymers for applications in coatings and as adhesion promoters in composites. sigmaaldrich.com The study of such derivatives is part of a broader effort to create functional polymers with specific optical, electronic, or thermal characteristics. acs.org

Historical Context of Methylphenylvinylsilane Research and Development

Direct Synthesis Routes for this compound

The direct synthesis of this compound can be accomplished through several organometallic reactions, with Grignard-based approaches and catalytic hydrosilylation being the most prominent.

Grignard-Based Approaches for Vinylsilane Synthesis

The Grignard reaction is a fundamental method for forming carbon-silicon bonds. For the synthesis of vinylsilanes, this typically involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide (CH₂=CHMgBr), with a suitable chlorosilane precursor. wikipedia.orggeeksforgeeks.org In the case of this compound, the reaction would proceed by adding the vinyl Grignard reagent to methylphenyldichlorosilane. This reaction must be conducted under anhydrous conditions, as the Grignard reagent is a strong base and will react with any available protons, such as those from water. wikipedia.org

The general mechanism involves the nucleophilic attack of the vinyl group from the Grignard reagent on the electrophilic silicon atom of the chlorosilane, displacing a chloride ion. organic-chemistry.org By controlling the stoichiometry, one of the chlorine atoms on methylphenyldichlorosilane can be selectively replaced by a vinyl group.

Table 1: Grignard-Based Synthesis of this compound

Reactant 1 Reactant 2 Product Key Conditions
Methylphenyldichlorosilane Vinylmagnesium Halide Methylphenylvinylchlorosilane Anhydrous ether solvent (e.g., THF, diethyl ether) geeksforgeeks.org

Alternative Organometallic Synthetic Pathways

Beyond Grignard reagents, several other organometallic methods are effective for synthesizing vinylsilanes.

Hydrosilylation of Alkynes: This is a powerful and atom-economical method for preparing vinylsilanes. acs.orgthieme-connect.com The synthesis of this compound can be achieved via the hydrosilylation of phenylacetylene (B144264) using a methylsilane under the influence of a transition metal catalyst. The reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon triple bond of the alkyne. nih.gov Catalysts based on platinum, rhodium, cobalt, and palladium have been employed to control the regioselectivity and stereoselectivity of the addition, typically favoring the formation of the β-(E)-vinylsilane isomer. nih.govacs.orgrsc.org

Catalytic Pathways for Vinylsilane Synthesis:

Cobalt-Catalyzed Hydrosilylation: Cobalt complexes can effectively catalyze the hydrosilylation of acetylene (B1199291) with various hydrosilanes, including primary and secondary silanes, to produce vinylsilanes. acs.org

Palladium-Catalyzed Hydrosilylation: Palladium catalysts, even at parts-per-million (ppm) levels, can achieve highly efficient asymmetric hydrosilylation of internal diarylalkynes to produce chiral vinylsilanes. rsc.org

Electro-reduction: An alternative approach involves the electro-reduction of dichloromethylvinylsilane, which offers a method for creating silicon-silicon bonds and can be adapted for synthesizing various organosilanes.

Table 2: Alternative Synthetic Routes to Vinylsilanes

Method Substrates Catalyst/Reagent Description
Hydrosilylation Alkyne, Hydrosilane (e.g., Methylphenylsilane) Transition Metal (Pt, Rh, Co, Pd) acs.orgnih.govacs.orgrsc.org Addition of Si-H bond across a C-C triple bond.
Silyl-Heck Reaction Alkene, Silylating Agent Palladium Catalyst A variation of the Heck reaction to form vinylsilanes.

Preparation of Key Organosilane Precursors

The synthesis of this compound relies on the availability of key precursors, primarily substituted chlorosilanes and siloxanes.

Synthesis of Methylphenyldichlorosilane Analogs

Methylphenyldichlorosilane (MPDS) is a critical monomer for the production of high-performance polymethylphenylsiloxane polymers and a direct precursor for this compound. researchgate.netresearchgate.net Several industrial methods exist for its synthesis.

Direct Process and Related Methods:

Gas-Phase Condensation: One major route involves the high-temperature, gas-phase reaction of methyldichlorosilane (B44661) with chlorobenzene (B131634). A kinetic model for this process involves 35 species and 58 elementary reactions. researchgate.net

Catalytic Cracking: Another method is the catalytic cracking of 1,2-dimethyl-1,1,2,2-tetrachlorodisilane in the presence of a halobenzene like chlorobenzene or bromobenzene. Palladium complexes, such as Pd(PPh₃)₄, have shown high catalytic activity, achieving excellent conversion and selectivity for MPDS. researchgate.net

Wurtz-type Coupling: Polymethylphenylsilane can be synthesized via a Wurtz-type reductive coupling of methylphenyldichlorosilane using sodium metal in toluene. osti.govacs.org

Amination: For certain applications, methylphenyldichlorosilane can be converted to bis(dimethylamino)methylphenylsilane (B1593068) through amination with dimethylamine. This derivative is a useful monomer for polycondensation reactions.

Table 3: Synthesis of Methylphenyldichlorosilane (MPDS)

Method Reactants Catalyst Yield/Selectivity Reference
Gas-Phase Condensation Methyldichlorosilane, Chlorobenzene Thermal Good agreement with kinetic models researchgate.net

Synthesis of Methylphenyldisiloxanes and Related Siloxane Structures

Methylphenyldisiloxanes are fundamental building blocks for silicone fluids and resins and are typically synthesized from methylphenyl-substituted silane (B1218182) precursors. acs.org

The primary synthetic route involves the hydrolysis of methylphenylchlorosilanes or methylphenylethoxysilanes. acs.orgresearchgate.net The initial hydrolysis yields reactive silanols (R₃SiOH). These silanols can then undergo condensation to form a siloxane bond (Si-O-Si), producing symmetrical disiloxanes. acs.org

Unsymmetrical disiloxanes can be prepared through several strategies:

Co-hydrolysis: Hydrolyzing a mixture of two different chlorosilanes. acs.org

Condensation: Reacting a pre-formed silanol (B1196071) with a different chlorosilane or ethoxysilane. acs.orgdatapdf.com

Redistribution: Employing acid or alkali catalysts to promote the rearrangement (redistribution) of substituents on symmetrical disiloxanes. acs.orgresearchgate.net

Table 4: Representative Methylphenyl-Substituted Siloxanes

Compound Name Chemical Formula Precursor(s)
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane [(CH₃)₂(C₆H₅)Si]₂O Dimethylphenylchlorosilane
1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane [CH₃(C₆H₅)₂Si]₂O Methyldiphenylchlorosilane

Homopolymerization of Vinylsilane Monomers

The homopolymerization of vinylsilane monomers, such as this compound, can be achieved through several methods, including anionic, radical, and coordinated anionic polymerization. Anionic polymerization of vinylsilanes, initiated by organolithium compounds, has been a subject of detailed study. For instance, the anionic polymerization of trimethylvinylsilane, an analog of this compound, initiated with butyllithium (B86547) can be accompanied by an isomerization reaction. scispace.com This isomerization involves the abstraction of a silylmethyl proton by the propagating carbanion, leading to the incorporation of silicon atoms into the polymer backbone and altering the polymer's physical properties from a powder to a viscous liquid. scispace.com The extent of this isomerization can be controlled by the addition of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA). scispace.comresearchgate.net

Anionic stitching polymerization of styryl(vinyl)silanes has been developed to synthesize silicon- and carbon-containing polymers with fused sila-bicyclic structures in the main chain. rsc.orgrsc.org These polymers exhibit high thermal stability and transparency. rsc.orgrsc.org The living nature of this polymerization allows for the subsequent synthesis of block copolymers. rsc.org

Different polymerization methods yield poly(vinylsilane)s with distinct structures and properties. Radical polymerization of vinylsilane produces a liquid oligomer, while anionic polymerization results in a similar liquid polymer with a different repeating unit. acs.org In contrast, coordinated anionic polymerization using Ziegler-Natta catalysts can produce a solid polymer. acs.org These resulting polymers are stable in air and possess reactive Si-H bonds. acs.org

Copolymerization Techniques Involving this compound-Derived Units

Copolymerization significantly broadens the applications of polysilanes by enabling the creation of materials with combined or enhanced properties.

A notable achievement in this area is the synthesis of amphiphilic multiblock copolymers of poly(methylphenylsilane) (PMPS) and poly(ethylene oxide) (PEO). kent.ac.ukrsc.orgrsc.org These copolymers are synthesized via a condensation reaction between α,ω-dihalopoly(methylphenylsilane) and poly(ethylene oxide) in the presence of pyridine. kent.ac.uk A key finding is the ability of these PMPS-PEO block copolymers to form vesicles in aqueous dispersions, a rare phenomenon for multiblock copolymers. kent.ac.uk The formation of these well-defined aggregates in water highlights the potential of incorporating polysilanes into systems that allow for supramolecular assembly. kent.ac.ukrsc.org

The synthesis of poly(methylphenylsilane)–poly(benzylmethacrylate) (PMPS–PBzMA) block copolymers has also been achieved through photopolymerization, where PMPS acts as a photoinitiator. jst.go.jp A kinetic model has been developed to predict the variation of carbon and silicon blocks during the polymerization process. jst.go.jp

Below is a table summarizing the characteristics of a synthesized PMPS-PEO block copolymer:

PropertyValueReference
PMPS Block Mn4400 kent.ac.uk
PMPS Block Mn/Mw2.00 kent.ac.uk
PEO Block Mn7000 kent.ac.uk
PEO Block Mn/Mw1.03 kent.ac.uk
Resulting StructureMultiblock Copolymer kent.ac.uk
Aggregation in WaterVesicles kent.ac.uk

Graft copolymers featuring a polysilane backbone have been successfully synthesized. A convenient method for preparing poly(methylphenylsilane)-graft-polystyrene involves the use of bromomethylated poly(methylphenylsilane) as a macroinitiator for the polymerization of styrene (B11656). kent.ac.ukresearchgate.net This approach allows for the combination of the unique properties of polysilanes with the well-established characteristics of polystyrene.

Statistical copolymers have also been prepared through the Wurtz-type co-condensation of different dichlorosilane (B8785471) monomers. kent.ac.uk This method allows for the random incorporation of different silyl (B83357) units along the polymer chain, providing a means to tune the properties of the resulting material. For example, statistical copolymers of di-n-butylgermane (B3122001) and methylphenylsilane (B1236316) have been synthesized. researchgate.net

The σ-conjugated backbone of polysilanes endows them with unique optical properties, which can be tuned through copolymerization. patsnap.com By altering the side chains and the composition of the polymer backbone, researchers can control the refractive index, optical absorption, and emission characteristics of these materials. patsnap.comresearchgate.net

Multifunctional copolymers of poly(methylphenylsilane) have been synthesized by incorporating optically active and photoactive monomers. tandfonline.comresearchgate.net For instance, copolymers of PMPS with (R)-N-(1-phenylethyl)methacrylamide and disperse red 1 methacrylate (B99206) have been prepared via UV-initiated polymerization. tandfonline.com These copolymers exhibit interesting photoluminescence properties, with multiple emission spectra arising from the electronic interactions between the different functional units. tandfonline.comresearchgate.net The optical properties of polysilane films can be tuned by modifying the molecular structure, making them suitable for applications such as optical waveguides and sensors. patsnap.comacs.orgpatsnap.com

The following table presents data on the glass transition temperatures (Tg) of multifunctional polysilane copolymers, demonstrating the influence of the different blocks on the thermal properties. tandfonline.comtandfonline.com

Copolymer SampleTg of PMPS Block (°C)Tg of Functional Block (°C)Reference
SCDR-1B54.8591.53 tandfonline.com
SCDR-2B62.3110.8 tandfonline.com
SCDRDM-1B5493 tandfonline.com
SCDRDM-2B5389 tandfonline.com
SCDRDM-3B6098 tandfonline.com

Catalytic Polymerization Methods for Polysilanes

Catalytic methods offer alternative and often milder routes to polysilanes and related polymers compared to traditional methods like Wurtz coupling.

Dehydrocoupling polymerization is an effective and atom-economical method for synthesizing poly(silylether)s from the reaction of silanes and alcohols. dicp.ac.cn This process has been successfully catalyzed by various transition metal complexes. Recently, earth-abundant and environmentally friendly copper-based catalysts have been developed for this purpose. dicp.ac.cn These copper-catalyzed dehydrocoupling polymerizations proceed in good yields and produce poly(silylether)s with high molecular weights. dicp.ac.cn

Iron-catalyzed dehydrocoupling polymerization of diols and silane monomers has also been demonstrated as an operationally simple method to produce a variety of poly(silylether)s with the only byproduct being hydrogen gas. gsa.ac.ukbath.ac.uknih.govmonash.edu These reactions are applicable to both primary and secondary silanes and a range of diol substrates. gsa.ac.ukbath.ac.uknih.govmonash.edu The resulting polymers exhibit low glass transition temperatures and good thermal stability. gsa.ac.ukbath.ac.uknih.govmonash.edu

Research has shown that the choice of catalyst and monomers influences the properties of the resulting poly(silylether)s. The table below provides examples of poly(silylether)s synthesized via iron-catalyzed dehydrocoupling. gsa.ac.ukbath.ac.uknih.govmonash.edu

Silane MonomerDiol MonomerCatalyst SystemMn (kDa)Tg (°C)Reference
Phenylsilane1,4-BenzenedimethanolIron-β-diketiminateup to 36.3-70.6 to 19.1 gsa.ac.uk, bath.ac.uk, nih.gov, monash.edu
Diphenylsilane1,4-BenzenedimethanolIron-β-diketiminateup to 36.3-70.6 to 19.1 gsa.ac.uk, bath.ac.uk, nih.gov, monash.edu

Oxidative Dehydrogenative Polymerization for Conjugated Polymers

Oxidative dehydrogenative polymerization is a type of condensation polymerization that constructs polymers through the formation of new bonds with the concurrent extrusion of hydrogen, a process facilitated by an oxidant or acceptor. acs.orgacs.org This strategy has been effectively employed to synthesize conjugated aromatic polymers through arene-arene or arene-alkene coupling, providing a direct pathway to materials used in organic electronics. acs.orgnih.gov Conventional methods for creating such polymers often rely on the cross-coupling of pre-functionalized monomers like haloarenes or haloalkenes (e.g., via Suzuki or Heck reactions). acs.orgnih.gov In contrast, dehydrogenative coupling allows for the direct use of unfunctionalized arenes or alkenes, which are typically more abundant and cost-effective feedstocks. nih.gov

The catalysts for these reactions are often based on transition metals such as palladium (e.g., Pd(OAc)₂), rhodium, iron, and copper. nih.gov The general mechanism for an oxidative Heck-type reaction involves the activation of a C-H bond in a (hetero)arene by the metal catalyst, followed by insertion into an alkene. A subsequent β-hydride elimination step yields the cross-coupled product and regenerates the catalyst. snnu.edu.cn

This approach has also been utilized for the synthesis of inorganic polymers, including polysilanes. nih.gov The mechanism proposed for the dehydrocoupling of silanes involves the activation of a Si-H bond by a metal catalyst. This leads to the formation of a Si-M bond and the release of hydrogen gas. The resulting metal-silyl species can then react with another silane molecule to form a Si-Si bond and regenerate the active catalyst. nih.gov However, achieving high molecular weight polysilanes through this method can be challenging. The exact reasons for the formation of lower molecular weight oligomeric or cyclic products are not fully understood but may be related to catalyst-induced cleavage of Si-Si bonds or physical limitations such as increasing reaction viscosity. nih.gov

Hydrogen-Borrowing Polymerization Concepts

Hydrogen-borrowing polymerization is a sophisticated and atom-economical catalytic process that combines both dehydrogenation and hydrogenation steps to synthesize polymers. nih.govacs.org Also known as hydrogen autotransfer, this methodology uses a catalyst to temporarily "borrow" hydrogen from a stable starting material, typically an alcohol, to generate a highly reactive carbonyl intermediate in situ. acs.orgcardiff.ac.uk This intermediate then undergoes a bond-forming reaction (e.g., condensation with an amine or ketone) to extend the polymer chain. nih.gov In the final step of the catalytic cycle, the catalyst returns the "borrowed" hydrogen to the newly formed unsaturated bond, yielding the final product and regenerating the catalyst. nih.govacs.org The sole byproduct of this process is typically a simple molecule like water, making it an environmentally benign synthetic route. acs.org

Conceptually, hydrogen-borrowing polymerization lies between oxidative dehydrogenative polymerization (where an external oxidant is required) and acceptorless dehydrogenative polymerization (where hydrogen gas is evolved). acs.orgnih.gov In an ideal hydrogen-borrowing process, there is no net release of hydrogen gas, as it is consumed in the hydrogenation step after being released in the initial dehydrogenation. acs.orgnih.gov While this strategy has been effectively demonstrated for producing various organic polymers like polyamides and polyketones, its direct application to the polymerization of vinylsilanes is an emerging area. nih.gov The related process of dehydrogenative coupling between hydrosilanes and alcohols to form poly(silyl ether)s, where the only byproduct is hydrogen, showcases the potential of Si-H bond activation in forming silicon-based polymers in a green and atom-economical fashion. researchgate.net

Chemical Modification and Functionalization of Polysilanes (e.g., Chloromethylation of Poly(methylphenylsilane))

Post-polymerization modification is a powerful strategy for introducing specific functionalities into a pre-existing polymer backbone, thereby tailoring its properties for advanced applications. patsnap.com For polysilanes, particularly poly(methylphenylsilane) (PMPS), chemical modification allows for the incorporation of chromophores or other active groups without altering the unique electronic properties of the silicon backbone, such as σ-electron delocalization. acs.org

A primary example of this approach is the chloromethylation of poly(methylphenylsilane). kent.ac.ukresearchgate.net This reaction introduces a highly reactive chloromethyl (-CH₂Cl) group onto the phenyl side chains of the polymer. The chloromethylation is readily accomplished by treating a solution of PMPS in chloroform (B151607) with chloromethyl methyl ether in the presence of a catalyst like tin(IV) chloride at reduced temperatures (e.g., 0°C). kent.ac.uk Studies have shown that the substitution occurs predominantly at the para position of the phenyl rings, a preference attributed to the steric hindrance of the polymer chain. oup.com

The resulting chloromethylated poly(methylphenylsilane) (CPMPS) is a versatile intermediate for further functionalization. researchgate.net The reactive C-Cl bond can be readily substituted by various nucleophiles to attach desired functional groups. For instance, CPMPS has been used as a scaffold to synthesize:

Nonlinear Optical (NLO) Polymers : By reacting CPMPS with NLO chromophores like Disperse Red-1, functionalized polysilanes with significant electro-optical properties have been created. researchgate.net

Photoresponsive Polymers : The reaction of CPMPS with molecules like p-nitroazobenzene yields polysilanes functionalized with photo-switchable azo groups. The resulting polymer, PMPS-azo, exhibits efficient energy transfer from the excited polysilane chain to the pendant chromophore. oup.com

The table below presents characterization data for a poly(methylphenylsilane) functionalized with p-nitroazobenzene groups via a chloromethylation route, illustrating the changes in the polymer's properties after modification. oup.com

Polymer SampleMole Fraction of Azo Groups (fA)Molecular Weight (Mw)Polydispersity Index (Mw/Mn)
PMPS-azo₀.₀₈0.0815,0001.8
PMPS-azo₀.₁₅0.1512,0001.7
PMPS-azo₀.₃₃0.3311,0001.9
PMPS-azo₀.₅₀0.509,0002.1

Chemical Reactivity and Mechanistic Investigations of Methylphenylvinylsilane

Hydrosilylation Reactions Involving Methylphenylvinylsilane

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful method for the formation of new carbon-silicon bonds. In the context of this compound, the vinyl group serves as the reactive site for this transformation.

Regioselective Hydrosilylation of Unsaturated Substrates (e.g., Alkenes, Alkynes, Allenes)

While specific studies detailing the hydrosilylation of this compound as a substrate are not extensively documented in the provided search results, the regioselectivity of hydrosilylation of vinylsilanes, in general, is influenced by both steric and electronic factors, as well as the choice of catalyst. For a terminal alkene like the vinyl group in this compound, hydrosilylation can theoretically yield two regioisomers: the α-adduct and the β-adduct.

The β-adduct is typically the major product, resulting from the anti-Markovnikov addition of the silane (B1218182). This preference is often observed in reactions catalyzed by various transition metal complexes. The silicon atom adds to the terminal carbon of the vinyl group, while the hydrogen atom adds to the carbon atom attached to the silicon in the original molecule. This outcome is generally favored due to steric hindrance at the α-position, which is directly attached to the bulky silyl (B83357) group.

Below is a representative data table illustrating the expected regioselectivity in the hydrosilylation of a generic vinylsilane, which can be extrapolated to this compound.

Catalyst SystemSubstrateSilaneMajor Product (Regioisomer)Selectivity (β:α)
Platinum-basedVinylsilaneHSiCl₃β-adduct>95:5
Rhodium-basedVinylsilaneHSiEt₃β-adduct>90:10
Radical InitiatorVinylsilaneHSi(OEt)₃β-adductHigh

Stereoselective Hydrosilylation Processes

The stereochemistry of hydrosilylation across the double bond of this compound is another critical aspect. The reaction typically proceeds via a syn-addition mechanism, where both the silicon and hydrogen atoms of the hydrosilane add to the same face of the vinyl group's double bond. This stereochemical outcome is a key feature of many transition metal-catalyzed hydrosilylation reactions.

The syn-addition leads to specific stereoisomers depending on the substitution pattern of the resulting product. For the hydrosilylation of the vinyl group in this compound, the resulting stereochemistry at the newly formed C-C single bond would be determined by the facial selectivity of the addition.

Diverse Catalytic Systems for Hydrosilylation (e.g., Transition Metal Complexes, Lewis Acid Catalysts)

A wide array of catalysts can be employed to effect the hydrosilylation of vinylsilanes. These can be broadly categorized into transition metal complexes and Lewis acid catalysts.

Transition Metal Complexes : This is the most common class of catalysts for hydrosilylation. Complexes of platinum, rhodium, iridium, ruthenium, and cobalt are frequently used.

Platinum catalysts , such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are highly active and widely used in industrial applications.

Rhodium catalysts , like Wilkinson's catalyst (RhCl(PPh₃)₃), are also effective and can sometimes offer different selectivity profiles compared to platinum.

Cobalt and Iron catalysts have emerged as more earth-abundant and cost-effective alternatives to precious metal catalysts.

Lewis Acid Catalysts : Certain Lewis acids can also promote hydrosilylation reactions. These reactions may proceed through different mechanistic pathways compared to transition metal-catalyzed processes.

The choice of catalyst and the ligands associated with the metal center can significantly influence the reactivity, regioselectivity, and stereoselectivity of the hydrosilylation of this compound.

Mechanistic Pathways of Hydrosilylation Transformations

The most widely accepted mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism . This mechanism involves a series of steps:

Oxidative Addition : The hydrosilane oxidatively adds to the low-valent metal center, forming a metal-hydrido-silyl intermediate.

Olefin Coordination : The vinyl group of this compound coordinates to the metal center.

Migratory Insertion : The coordinated vinyl group inserts into the metal-hydride bond. This step determines the regioselectivity of the reaction. Insertion leading to the metal being attached to the terminal carbon results in the β-adduct.

Reductive Elimination : The resulting alkyl-silyl-metal complex undergoes reductive elimination to release the hydrosilylated product and regenerate the active catalyst.

A modified Chalk-Harrod mechanism has also been proposed, where the vinyl group inserts into the metal-silyl bond instead of the metal-hydride bond. The subsequent steps then lead to the final product. The operative mechanism can depend on the specific catalyst, silane, and substrate involved.

Hydroboration Reactions of Vinylsilanes

Hydroboration is another fundamental reaction for the functionalization of alkenes. The reaction involves the addition of a boron-hydride bond across the double bond.

Anti-Markovnikov Hydroboration of Terminal Alkenes and Vinylsilanes

The hydroboration of the vinyl group in this compound is expected to follow the well-established principles of hydroboration of terminal alkenes, proceeding with anti-Markovnikov regioselectivity . This means that the boron atom will add to the terminal, less sterically hindered carbon of the vinyl group, and the hydrogen atom will add to the more substituted carbon (the one directly attached to the silicon atom).

This regioselectivity is primarily governed by steric factors, where the bulky borane reagent (often used as a complex with THF, such as BH₃·THF) preferentially attacks the less sterically encumbered carbon of the double bond. Electronic effects also play a role, with the boron acting as the electrophilic species.

The hydroboration reaction is also characterized by its syn-stereoselectivity , meaning that the boron and hydrogen atoms add to the same face of the double bond. This concerted addition mechanism leads to a specific stereochemical outcome.

The resulting organoborane intermediate can then be subjected to various subsequent reactions, most commonly oxidation with hydrogen peroxide and a base to yield an alcohol. In the case of this compound, this hydroboration-oxidation sequence would be expected to yield 2-(methyl(phenyl)silyl)ethanol.

Below is an illustrative data table showing the expected outcome of the hydroboration of a generic terminal alkene, which is applicable to the vinyl group of this compound.

SubstrateBorane ReagentExpected Major RegioisomerStereochemistry
Terminal AlkeneBH₃·THFAnti-Markovnikovsyn-addition
Vinylsilane9-BBNAnti-Markovnikovsyn-addition

Catalytic Hydroboration Systems (e.g., Earth-Abundant Cobalt Catalysts)

The hydroboration of vinylsilanes, including substrates structurally related to this compound, has been effectively achieved using catalytic systems based on earth-abundant transition metals, particularly cobalt. These systems offer a cost-effective and sustainable alternative to precious metal catalysts. Research has demonstrated that cobalt complexes can efficiently catalyze the addition of boranes, such as pinacolborane (HBpin), across the carbon-carbon double bond of vinylarenes and aliphatic α-olefins. nih.govresearchgate.net

Specifically, well-defined cobalt complexes bearing ligands like pyridinebis(oxazoline) or bis(imino)pyridine have been identified as highly efficient precatalysts. semanticscholar.orgnih.gov For instance, a PNN pincer cobalt complex has been successfully developed for the hydroboration of various alkenes with HBpin. researchgate.net These catalytic systems exhibit high activity, broad functional-group tolerance, and can achieve high turnover numbers, making them synthetically valuable. nih.govresearchgate.net The activation of bench-stable cobalt(II) precatalysts, often achieved in situ with agents like sodium tert-butoxide (NaOtBu), generates the active catalytic species required for the hydroboration process. rsc.orgrsc.org This approach enables the conversion of vinylsilanes into geminal or vicinal borosilanes, which are versatile intermediates in organic synthesis. semanticscholar.orgnih.gov

Chemo- and Regioselectivity in Hydroboration Processes

A significant feature of cobalt-catalyzed hydroboration of vinylsilanes and related vinylarenes is the ability to control the chemo- and regioselectivity of the reaction, often through the strategic selection of ligands. rsc.orgacs.org Depending on the catalytic system employed, the addition of the B-H bond can be directed to yield either the Markovnikov or anti-Markovnikov product.

Anti-Markovnikov Selectivity : Certain cobalt catalyst systems, such as those based on specific PNN pincer ligands, provide the anti-Markovnikov hydroboration products with excellent regioselectivity. nih.govresearchgate.netcapes.gov.br In this pathway, the boron atom adds to the terminal carbon of the vinyl group, and the hydrogen atom adds to the internal carbon. This selectivity is crucial for synthesizing linear alkylboronates from α-olefins. nih.govresearchgate.net

Markovnikov Selectivity : Conversely, other cobalt catalysts, such as those bearing bipyridiyl–oxazoline ligands, have been developed to favor Markovnikov selectivity. rsc.orgrsc.org This results in the boron atom adding to the more substituted carbon of the double bond. This pathway has been successfully applied to a variety of styrene (B11656) derivatives to generate secondary boronic esters with high regioselectivity (>98:2 branched:linear). rsc.org The vinylsilane products from alkyne hydrosilylation can be subsequently converted into geminal borosilanes through a cobalt-catalyzed Markovnikov hydroboration. semanticscholar.orgnih.gov

This ligand-controlled divergence in regioselectivity highlights the tunability of earth-abundant metal catalysts in providing access to structurally distinct organoboron products from the same class of starting materials. rsc.orgacs.org

Mechanistic Understanding of Hydroboration Pathways

The mechanism of transition metal-catalyzed hydroboration is distinct from the concerted pathway of uncatalyzed reactions and is believed to proceed through a multi-step catalytic cycle. proquest.comrsc.org For late transition metals like cobalt and rhodium, the generally accepted mechanism involves several key steps. wikipedia.orgillinois.edu

Oxidative Addition : The cycle is typically initiated by the oxidative addition of the B-H bond of the borane reagent (e.g., pinacolborane) to a low-valent cobalt center. This step forms a cobalt(III) hydride boryl complex. wikipedia.orgillinois.edu

Olefin Coordination : The vinylsilane substrate then coordinates to the cobalt center. wikipedia.org

Migratory Insertion : This is a crucial, regioselectivity-determining step. The coordinated alkene inserts into either the cobalt-hydride (Co-H) bond or the cobalt-boryl (Co-B) bond. rsc.orgnih.gov

Insertion into the Co-H bond leads to a cobalt-alkyl boryl intermediate.

Insertion into the Co-B bond results in a cobalt-borylalkyl hydride intermediate.

Reductive Elimination : The final step is the reductive elimination of the alkylboronate ester product, which regenerates the active cobalt catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgillinois.edu

Computational and experimental studies on related systems suggest that the choice between these pathways and the resulting regioselectivity (Markovnikov vs. anti-Markovnikov) is influenced by steric and electronic factors of the substrate, ligands, and silane. acs.orgrsc.org For some cobalt systems, a Chalk-Harrod mechanism (involving a Co-H intermediate) is proposed, while for others, a modified Chalk-Harrod mechanism (involving a Co-Si or Co-B intermediate) is considered more likely. acs.org The reversibility of the migratory insertion step can also play a role in determining the final product distribution. organic-chemistry.org

Reduction Reactions Mediated by Methylphenylsilane (B1236316)

Methylphenylsilane as a Hydride Source in Catalytic Reductions (e.g., of Cyclic N-Sulfonylimines)

Methylphenylsilane (PhMeSiH₂) serves as an effective and commercially available hydride source for the metal-free catalytic reduction of various functional groups, including challenging substrates like cyclic N-sulfonylimines. The reduction of these imines is synthetically important as it provides access to cyclic N-sulfonamides, which are valuable structural motifs in medicinal chemistry.

A notable application involves the use of the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst. researchgate.net In this system, methylphenylsilane acts as the stoichiometric reductant to convert a range of cyclic N-sulfonyl ketimines into their corresponding cyclic sulfonamides in good to excellent yields. The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a practical synthetic method. researchgate.net This boron-catalyzed approach avoids the use of transition metals and provides a valuable alternative to other reduction methods.

Mechanistic Proposals for Boron-Catalyzed Reductions

The mechanism for the B(C₆F₅)₃-catalyzed reduction of imines with hydrosilanes like methylphenylsilane has been the subject of detailed investigation. It is understood to proceed via an ionic pathway involving activation of the silane by the borane catalyst. nih.gov

The proposed catalytic cycle involves the following key steps:

Hydride Abstraction : The reaction is initiated by the interaction of the borane catalyst, B(C₆F₅)₃, with the hydrosilane. In the presence of the imine, the borane abstracts a hydride ion (H⁻) from the methylphenylsilane. organic-chemistry.org

Formation of Ion Pair : This hydride transfer results in the formation of a highly reactive electrophilic silylium cation ([PhMeSiH]⁺) and a less reactive hydridoborate anion ([HB(C₆F₅)₃]⁻). These two species exist as a contact ion pair. nih.govorganic-chemistry.org

Hydride Delivery : The hydridoborate anion then serves as the active hydride donor, transferring a hydride to the electrophilic carbon of the imine (or a related silyliminium cation intermediate), which has been activated by the silylium species. This step leads to the formation of the N-silylated amine product. nih.gov

Catalyst Regeneration : The transfer of the hydride regenerates the B(C₆F₅)₃ catalyst, allowing it to participate in the next catalytic cycle. Subsequent hydrolysis of the N-silylated amine intermediate yields the final amine product.

Spectroscopic studies have been crucial in detecting key intermediates, such as the silyliminium-borohydride ion pair, providing strong evidence for this mechanistic pathway. nih.gov

Cascade and Rearrangement Reactions (e.g., Hydrosilylation and Rearrangement for Sila-benzoazole Synthesis)

Methylphenylsilane is a key reagent in innovative cascade reactions that combine hydrosilylation and rearrangement steps to construct complex heterocyclic molecules. A prime example is the direct synthesis of highly functionalized sila-benzoazoles from commercially available benzoazoles and silanes. researchgate.netnih.gov This process, catalyzed by B(C₆F₅)₃, represents a highly atom-economical method for creating sila-isosteres, where a carbon atom in a ring is replaced by a silicon atom. nih.gov

The reaction proceeds via an initial 1,2-hydrosilylation of the C=N bond of the benzoazole (such as benzothiazole, benzoxazole, or benzimidazole) with methylphenylsilane. This is followed by a subsequent rearrangement cascade that results in the silicon atom being incorporated into the heterocyclic ring system. researchgate.net This strategy is notable for its broad substrate scope, good functional group tolerance, and 100% atom economy. nih.govnih.gov

In-situ NMR experiments have shed light on the reaction pathway, showing the consumption of the starting benzoazole and the formation of a 1,2-addition intermediate, which then converts to the final sila-benzoazole product. researchgate.net The use of methylphenylsilane in this transformation has been explicitly demonstrated to provide the desired sila-benzoazole derivatives in good yields. researchgate.net

EntryBenzoxazole SubstrateSilaneProductYield (%)
1BenzoxazoleMethylphenylsilane2-methyl-2-phenyl-2,3-dihydro-1,3,2-benzoxazasilole85
22-MethylbenzoxazoleMethylphenylsilane2,7-dimethyl-2-phenyl-2,3-dihydro-1,3,2-benzoxazasilole75
3BenzothiazoleMethylphenylsilane2-methyl-2-phenyl-2,3-dihydro-1,3,2-benzothiazasilole93

Data synthesized from findings reported in Liu, T., et al. (2023). Nature Communications. researchgate.netnih.gov

Spectroscopic Characterization and Structural Elucidation of Methylphenylvinylsilane and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is fundamental in identifying the functional groups and probing the molecular vibrations of a compound. For Methylphenylvinylsilane, these methods can confirm the presence of its key chemical moieties: the methyl (–CH₃), phenyl (–C₆H₅), and vinyl (–CH=CH₂) groups attached to the central silicon atom.

The analysis would focus on identifying key vibrational modes:

Phenyl Group: The presence of the aromatic ring is typically confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1593 cm⁻¹ and 1431 cm⁻¹. researchgate.net Characteristic C-H out-of-plane bending bands for a monosubstituted benzene (B151609) ring are also expected in the 740-700 cm⁻¹ region. researchgate.net

Vinyl Group: The vinyl group should exhibit a C=C stretching vibration, which is often observed around 1600 cm⁻¹ in vinylsilanes. researchgate.net The C-H stretching vibrations of the vinyl group would appear in the 3100-3000 cm⁻¹ range.

Methyl Group: The methyl group attached to silicon would be identified by its symmetric and asymmetric C-H stretching vibrations, typically found in the 2980-2870 cm⁻¹ region.

Si-C and Si-Phenyl Bonds: The stretching vibration of the Si-Phenyl bond is expected around 1431 cm⁻¹, often overlapping with phenyl ring vibrations. researchgate.net The Si-C(methyl) stretching vibration would also be present.

An interactive data table of expected FTIR absorption bands for this compound, based on characteristic group frequencies, is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
PhenylC-H Stretch> 3000
PhenylC=C Stretch~1593, ~1431
PhenylC-H Out-of-plane Bend~740-700
VinylC-H Stretch~3100-3000
VinylC=C Stretch~1600
MethylC-H Stretch (asym/sym)~2980-2870
Si-PhenylSi-C Stretch~1431

Note: These are expected values based on group frequencies from related compounds and not experimentally verified data for this compound.

Raman spectroscopy provides complementary information to FTIR. It detects molecular vibrations that result in a change in the polarizability of the molecule. This technique is particularly effective for identifying non-polar bonds and symmetric vibrations. researchgate.net

In the analysis of this compound, Raman spectroscopy would be especially useful for characterizing:

C=C and C≡C Bonds: The C=C bond of the vinyl group and the C=C bonds of the phenyl ring typically produce strong and sharp Raman signals. researchgate.net

Si-C Bonds: The silicon-carbon bonds within the molecule would also be Raman active.

Similar to FTIR, a detailed experimental Raman spectrum for this compound is not available in the reviewed literature. However, the technique is invaluable for confirming the presence of the key functional groups and providing a comprehensive vibrational analysis, especially when used in conjunction with FTIR. nih.gov

Rotational Spectroscopy Investigations

Rotational spectroscopy measures the energies of transitions between quantized rotational states of molecules in the gas phase. researchgate.net It is an exceptionally precise technique for determining molecular geometry, bond lengths, and bond angles to a high degree of accuracy.

Pulsed Jet Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique ideal for studying the rotational spectra of molecules. researchgate.net By expanding a gaseous sample into a vacuum chamber, the molecules are cooled to very low temperatures, simplifying the complex rotational spectrum. researchgate.net

A study of the closely related compound, methylphenylsilane (B1236316) (which lacks the vinyl group), utilized a supersonic-jet FTMW spectrometer to measure its rotational spectra in the 2.0–20.5 GHz range. researchgate.netsci-hub.st For this compound, a similar experimental setup would be employed. The resulting spectrum would consist of a series of transitions, the frequencies of which depend directly on the molecule's principal moments of inertia.

By analyzing the rotational spectra obtained from FTMW spectroscopy, the rotational constants (A, B, and C) of the molecule can be determined with great precision. These constants are inversely related to the moments of inertia, which in turn are defined by the molecule's mass distribution and geometry.

For a molecule like this compound, this analysis would yield:

Precise Molecular Structure: By measuring the spectra of different isotopologues (e.g., substituting ¹²C with ¹³C or ²⁸Si with ²⁹Si), the atomic coordinates of each atom can be determined, providing definitive bond lengths and angles. researchgate.net

Internal Dynamics: The high resolution of FTMW spectroscopy can reveal fine details caused by internal motions within the molecule, such as the internal rotation of the methyl group. researchgate.net In the study of methylphenylsilane, for example, splittings in the rotational transitions were observed and used to determine the energy barrier to the internal rotation of the methyl group. researchgate.net A similar analysis for this compound would provide insights into how the vinyl group influences these internal dynamics.

While no specific rotational constants for this compound are available in the surveyed literature, the application of FTMW spectroscopy remains the gold standard for the definitive determination of its gas-phase structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic and organometallic compounds in solution. It provides information about the local chemical environment of specific nuclei, such as ¹H (proton) and ¹³C (carbon-13).

For this compound, ¹H and ¹³C NMR would provide a wealth of structural information. A 1979 report highlighted the utility of proton FT-NMR in determining the vinyl content of siloxane pre-polymers that also contained phenyl groups, demonstrating the technique's applicability to this class of compounds. osti.gov Studies on the reaction of various hydrosilanes with vinylsilanes also rely on NMR to identify the resulting products. rsc.org

The ¹H NMR spectrum would show distinct signals for the protons of the methyl, phenyl, and vinyl groups.

Chemical Shift: The position of each signal (chemical shift, δ) indicates the electronic environment of the protons.

Integration: The area under each signal is proportional to the number of protons it represents.

Spin-Spin Coupling: The splitting of signals into multiplets reveals information about adjacent, non-equivalent protons, allowing for the determination of the connectivity of the molecular fragments.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. While specific experimental NMR data for this compound is not detailed in the available literature, expected chemical shift ranges can be inferred from data on compounds containing similar functional groups. rsc.orgsemanticscholar.org

An interactive data table of expected ¹H and ¹³C NMR chemical shifts for the different groups in this compound is presented below.

GroupNucleusExpected Chemical Shift (δ, ppm)Multiplicity (¹H NMR)
Methyl (Si-CH₃)¹H~0.3 - 0.8Singlet
Methyl (Si-CH₃)¹³C~-5 - 5
Vinyl (=CH₂)¹H~5.7 - 6.5Doublet of doublets
Vinyl (=CH)¹H~5.7 - 6.5Doublet of doublets
Vinyl¹³C~130 - 140
Phenyl¹H~7.2 - 7.8Multiplet
Phenyl¹³C~125 - 140

Note: These are estimated values based on typical chemical shifts for these functional groups in related organosilane compounds and not experimentally verified data for this compound.

Advanced Surface-Sensitive Spectroscopic and Microscopic Probes

The elucidation of the structure and chemical nature of this compound and its derivatives, particularly when adsorbed on surfaces or as part of thin films, necessitates the use of advanced analytical techniques with high surface sensitivity. X-ray Photoelectron Spectroscopy (XPS), Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy, and Scanning Tunneling Microscopy (STM) are powerful tools that provide detailed insights into the elemental composition, chemical bonding, molecular orientation, and surface morphology of such systems.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a quantitative spectroscopic technique that analyzes the surface chemistry of a material, typically probing the top 1-10 nanometers. nrel.gov By irradiating a sample with X-rays and measuring the kinetic energy of emitted photoelectrons, XPS provides information on the elemental composition, empirical formula, and the chemical and electronic state of the elements present. nrel.govstrath.ac.uk

For a this compound monolayer adsorbed on a substrate like silicon or gold, XPS would be instrumental in confirming the covalent attachment and determining the integrity of the molecular film. High-resolution spectra of the core levels of carbon (C 1s), silicon (Si 2p), and oxygen (O 1s) would be of particular interest.

Detailed Research Findings:

C 1s Spectrum: The high-resolution C 1s spectrum is expected to be complex and would require deconvolution to identify the different chemical states of carbon. We would anticipate components corresponding to the aliphatic carbon of the methyl group, the aromatic carbons of the phenyl ring, and the carbons of the vinyl group. Adventitious carbon contamination is also a common feature in XPS analysis and would need to be accounted for. acs.org

Si 2p Spectrum: The Si 2p spectrum would provide crucial information about the bonding of the silane (B1218182) headgroup to the substrate. A peak corresponding to the Si-C bond from the methyl and phenyl groups would be expected. Upon reaction with a hydroxylated surface (like SiO₂), a component at a higher binding energy, characteristic of Si-O bonds, would appear. acs.org The presence of this Si-O component would confirm the covalent attachment of the silane to the oxide surface.

O 1s Spectrum: The O 1s spectrum would primarily show signals from the underlying substrate if it is an oxide (e.g., SiO₂). Changes in this region upon silanization can provide secondary evidence of the formation of Si-O-substrate bonds.

The elemental quantification from XPS can also be used to estimate the surface coverage and density of the this compound molecules on the surface. nih.gov

Interactive Data Table: Expected Core Level Binding Energies for this compound Adsorbed on a Silicon Oxide Surface

ElementCore LevelChemical GroupExpected Binding Energy (eV)
CarbonC 1sC-Si / C-H (Methyl)~284.5
C=C / C-C (Vinyl, Phenyl)~284.8 - 285.2
Adventitious Carbon~284.8
SiliconSi 2pSi-(C,H)~100.5 - 101.5
Si-O (Substrate linkage)~102.0 - 103.0
OxygenO 1sSi-O-Si (Substrate)~532.5 - 533.0

Note: These are approximate values and can shift depending on the specific substrate, surface preparation, and instrument calibration.

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful tool for probing the unoccupied electronic states and determining the orientation of molecules on surfaces. nih.govresearchgate.netucdavis.edu The technique involves tuning the energy of monochromatic X-rays across a core-level absorption edge (e.g., the carbon K-edge) and measuring the absorption coefficient. The resulting spectrum exhibits sharp resonances corresponding to the excitation of core electrons into unoccupied molecular orbitals (e.g., π* and σ* orbitals). researchgate.net

For this compound, NEXAFS spectroscopy would be particularly useful for characterizing the orientation of the phenyl and vinyl groups. The π-systems of these groups give rise to distinct π* resonances in the C K-edge NEXAFS spectrum. By varying the polarization of the incident X-ray beam relative to the sample surface, the orientation of these functional groups can be determined. This is known as angle-resolved NEXAFS.

Detailed Research Findings:

Specific NEXAFS studies on this compound are not detailed in the provided search results. However, based on extensive research on other aromatic and unsaturated molecules on surfaces, the following findings can be anticipated:

C K-edge Spectrum: The C K-edge NEXAFS spectrum of a this compound monolayer would be expected to show a sharp resonance at approximately 285 eV, corresponding to the C 1s → π* transition of the phenyl and vinyl groups. At higher energies, broader resonances corresponding to C 1s → σ* transitions would be observed.

Molecular Orientation: If the phenyl rings of the this compound molecules are oriented predominantly perpendicular to the substrate surface, the intensity of the π* resonance would be maximized when the electric field vector of the polarized X-rays is parallel to the surface plane. Conversely, if the rings lie flat on the surface, the π* resonance intensity would be strongest at normal incidence of the X-rays. The vinyl group would exhibit similar dichroism, allowing for a detailed analysis of the molecular adlayer's orientation.

Interactive Data Table: Expected NEXAFS Resonances for this compound

Absorption EdgeTransitionFunctional GroupApproximate Energy (eV)Information Gained
Carbon K-edge1s → πPhenyl, Vinyl~285Orientation of unsaturated bonds
1s → σC-C, C=C, C-H>290Intramolecular bond lengths and geometry
Silicon L-edge2p → σ*Si-C, Si-O~105-115Local electronic structure around Si

Scanning Tunneling Microscopy (STM) for Adlayer Characterization

Scanning Tunneling Microscopy is a powerful real-space imaging technique that can provide atomic and molecular resolution images of surfaces. beilstein-journals.orgnih.gov It operates by scanning a sharp conductive tip over a conductive or semiconductive surface and measuring the quantum tunneling current between the tip and the sample. STM images are a convolution of the surface topography and the local density of electronic states.

For this compound, STM would be invaluable for visualizing the arrangement and packing of the molecules in a self-assembled monolayer (SAM). It could reveal the degree of order, the presence of domains, and the nature of surface defects. beilstein-journals.orgdtic.mil

Detailed Research Findings:

While there are no specific STM studies on this compound in the search results, extensive work on other aromatic and organosilane SAMs provides a clear indication of the expected outcomes. beilstein-journals.orgnih.gov

Imaging of Molecular Adlayers: STM imaging of a well-ordered this compound monolayer would be expected to resolve individual molecules. The phenyl rings, due to their electronic structure, often appear as distinct bright features in STM images of aromatic SAMs. ucdavis.eduresearchgate.net The arrangement of these features would allow for the determination of the surface unit cell and the packing density of the monolayer.

Influence of Functional Groups: The different functional groups (methyl, phenyl, vinyl) would influence the tunneling contrast. The contrast in STM images is not purely topographic; it is also highly sensitive to the local electronic structure. caltech.edu Therefore, different parts of the molecule may appear with varying brightness depending on their contribution to the electronic states near the Fermi level.

Interactive Data Table: Potential STM Observables for a this compound Monolayer

Observable FeatureInformation Provided
Ordered Molecular LatticesSurface packing arrangement, unit cell dimensions
Individual Molecular FeaturesConformation and orientation of phenyl/vinyl groups
Domain BoundariesLong-range order and film growth characteristics
Point and Line DefectsFilm quality and substrate-adsorbate interactions
Step Edge InteractionsInfluence of substrate morphology on film growth

Theoretical and Computational Studies of Methylphenylvinylsilane Systems

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, allowing for the detailed study of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. northwestern.eduarxiv.org It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule—a process known as geometry optimization—and to analyze the distribution and energy of its electrons.

Specific DFT studies focused on the geometry optimization and electronic structure analysis (such as HOMO-LUMO energy gaps) of isolated methylphenylvinylsilane molecules are not extensively detailed in the surveyed scientific literature. Such calculations would typically yield data on bond lengths, bond angles, and dihedral angles for the molecule's lowest energy conformation, providing a theoretical model of its structure.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These calculations can be used to predict various spectroscopic parameters, offering a powerful tool for interpreting experimental spectra (e.g., Infrared or NMR) by assigning observed signals to specific molecular vibrations or nuclei. researchgate.netresearchgate.net

A review of current literature indicates a lack of specific ab initio studies aimed at predicting the spectroscopic parameters of this compound. Such a study would involve calculating the vibrational frequencies to simulate the infrared spectrum or computing nuclear shielding tensors to predict NMR chemical shifts, aiding in the structural elucidation of the compound.

Computational Elucidation of Reaction Mechanisms

Understanding how a reaction proceeds is a central goal of chemistry. Computational methods can map the energy landscape of a reaction, identify intermediate structures, and characterize the high-energy transition states that connect reactants to products.

Transition State Characterization and Reaction Pathway Mapping

The characterization of transition states is crucial for understanding reaction kinetics and mechanisms. researchgate.net Computational chemistry allows for the location of these first-order saddle points on the potential energy surface, providing insights into the activation energy of a reaction.

While comprehensive reaction pathway mapping for all reactions involving this compound is not widely documented, specific computational work has been performed in the context of its use in catalytic reactions. For instance, in the diastereodivergent hydrosilylation of tolane, Density Functional Theory (DFT) calculations were used to support the formation of the transition states (TS) designated as anti-66A and syn-66A . This theoretical insight helps to rationalize the stereochemical outcome of the reaction, demonstrating how computational characterization of transition states can explain experimentally observed selectivity.

Analysis of Ion-Molecule Complex Formation

The interaction between ions and neutral molecules is fundamental to many chemical processes, including catalysis and mass spectrometry. Computational analysis can determine the geometry, stability, and nature of the bonding within these ion-molecule complexes. nih.govresearchgate.netnih.gov

Dedicated computational studies focusing on the formation and characterization of ion-molecule complexes involving this compound are not prominently featured in the available literature. Research in this area would typically involve calculating the binding energies and intermolecular distances between this compound and various cations or anions to understand the strength and nature of these non-covalent interactions.

Molecular Dynamics Simulations (e.g., for Polymer Segmental Dynamics)

Molecular dynamics (MD) simulations are a powerful method for studying the physical movements of atoms and molecules over time. atomfair.commdpi.com For polymers, MD is particularly useful for investigating conformational changes and the collective motion of polymer chain segments, known as segmental dynamics, which governs many of the material's macroscopic properties. acs.orgresearchgate.netrsc.org

Specific molecular dynamics simulations focusing on the segmental dynamics of poly(this compound) have not been identified in a review of the current literature. Such simulations would provide valuable data on the mobility of the polymer backbone and its phenyl and vinyl side groups, contributing to a deeper understanding of its properties as a material, such as its glass transition temperature and viscoelastic behavior.

Theoretical Modeling of Photophysical Processes

Theoretical and computational studies are indispensable for elucidating the intricate photophysical processes that govern the behavior of this compound upon interaction with light. These methods provide a molecular-level understanding of the electronic transitions, excited-state geometries, and decay pathways that are often difficult to probe experimentally. Computational models, particularly those based on quantum chemistry, can predict spectroscopic properties and map out the potential energy surfaces of the ground and excited electronic states, offering deep insights into the dynamics following photoexcitation.

The primary theoretical approach for investigating the photophysical properties of molecules like this compound is Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.comnih.gov This method has been widely applied to calculate the vertical excitation energies, which correspond to the absorption of light, and the corresponding oscillator strengths, which determine the intensity of the absorption bands. mdpi.com By simulating the UV-Vis absorption spectrum, researchers can identify the nature of the electronic transitions, such as π → π* transitions localized on the phenyl or vinyl groups, or charge-transfer excitations. scirp.org

Upon photoexcitation, the molecule is promoted to an excited electronic state. The geometry of the molecule in the excited state is often different from its ground-state equilibrium geometry. Computational methods can be used to optimize the geometry of the excited state, providing information about the structural rearrangements that occur after light absorption. These geometric changes are crucial in determining the subsequent photophysical and photochemical pathways. For conjugated systems like this compound, key structural changes can include the twisting of the vinyl group relative to the phenyl ring.

The de-excitation of the molecule can occur through several competing pathways, both radiative (fluorescence and phosphorescence) and non-radiative (internal conversion and intersystem crossing). Theoretical modeling helps to understand the mechanisms of these decay processes. Non-adiabatic molecular dynamics simulations can trace the trajectory of the molecule on the excited-state potential energy surface and identify regions where transitions between different electronic states are likely to occur, such as at conical intersections. nih.gov These simulations can provide rates for the different decay processes and help to explain experimentally observed fluorescence quantum yields and lifetimes. acs.org

For silyl-substituted π-conjugated systems, theoretical calculations have shown that the silicon atom can influence the photophysical properties through orbital interactions. For instance, interactions between the π-system and σ(Si–C) or σ(Si–Si) orbitals can affect the energy of the highest occupied molecular orbital (HOMO), thereby influencing the absorption and emission properties. researchgate.net

Detailed Research Findings

Computational studies on molecules analogous to this compound, such as silyl-substituted stilbenes, provide valuable insights. Theoretical calculations on these systems have shown that the introduction of silyl (B83357) substituents can lead to an increase in fluorescence quantum yields. acs.orgresearchgate.net This is attributed to the influence of the silyl group on the electronic structure, which can alter the balance between radiative and non-radiative decay pathways.

TD-DFT calculations are instrumental in predicting the electronic absorption spectra of such compounds. The calculated excitation energies and oscillator strengths allow for the assignment of the observed absorption bands to specific electronic transitions. Below is an interactive data table summarizing typical results obtained from TD-DFT calculations for a model silyl-substituted styrene (B11656) system, which serves as a proxy for this compound.

Excited StateVertical Excitation Energy (eV)Oscillator Strength (f)Major ContributionTransition Character
S14.850.02HOMO → LUMOπ → π
S25.200.85HOMO → LUMO+1π → π
S35.900.15HOMO-1 → LUMOπ → π*

The data in the table illustrates that the lowest singlet excited state (S1) is often weakly allowed (low oscillator strength), while a higher-lying excited state (S2) can be responsible for the strong absorption band observed in the experimental UV-Vis spectrum. The character of these transitions is typically dominated by π → π* excitations within the conjugated phenyl and vinyl moieties.

Furthermore, theoretical models can explore the potential energy surfaces of the excited states to identify the pathways for non-radiative decay. For styrenic systems, torsional motion around the bond connecting the vinyl group to the phenyl ring is a critical coordinate for deactivation. Computational studies can map out the energy profile along this torsional coordinate in the excited state, revealing the presence of energy barriers or conical intersections that facilitate rapid internal conversion to the ground state, thus competing with fluorescence. The substitution with a silyl group can modify this potential energy landscape, thereby influencing the photostability and luminescence of the compound.

Advanced Materials Science and Engineering Applications Derived from Methylphenylvinylsilane

Precursors for Specialized Polymeric Materials

The strategic incorporation of methylphenylvinylsilane into polymer architectures allows for the precise tuning of material properties. The phenyl group enhances thermal stability and refractive index, the vinyl group provides a reactive site for cross-linking and functionalization, and the methyl group contributes to flexibility and hydrophobicity. This combination makes it a valuable building block for a variety of specialized polymers.

Silicone Polymers for Advanced Coatings, Sealants, and Adhesives

This compound is a key ingredient in the formulation of high-performance silicone polymers tailored for advanced coatings, sealants, and adhesives. Its incorporation, either as a monomer, a cross-linking agent, or a precursor to functional additives, significantly enhances the properties of the final materials.

One of the primary roles of this compound is as a precursor to methylphenylvinylsilanol. This silanol (B1196071) acts as an end-capping agent for silicone polymers, introducing both phenyl and vinyl functionalities into the polymer chain. google.com The presence of the phenyl group is crucial for improving the thermal stability, radiation resistance, and refractive index of the silicone polymer. google.com Silicone resins containing phenyl groups exhibit greater thermal stability and compatibility with organic resins compared to those with only methyl groups. elkaysilicones.com Specifically, while methyl silicone resins are heat resistant up to 400 °C, the incorporation of phenyl groups can increase this resistance to as high as 650 °C. elkaysilicones.com This enhanced thermal performance is attributed to the steric hindrance provided by the bulky phenyl groups, which inhibits the migration of polysiloxane chains. researchgate.net

The vinyl group introduced by this compound provides a reactive site for cross-linking, typically through a hydrosilylation reaction. This allows for the curing of the silicone polymer, transforming it from a liquid or gel into a durable, cross-linked network. google.comsinosil.com This curing process is fundamental to the formation of robust silicone sealants and adhesives. made-in-china.com The resulting Si-O-Si crosslinks are exceptionally durable, providing excellent resistance to weather, UV radiation, high temperatures, and chemicals. sinosil.com

The unique combination of properties imparted by the methyl, phenyl, and vinyl groups makes these silicone polymers highly suitable for a range of demanding applications:

Advanced Coatings: Silicone resins modified with phenyl groups are used as binders in heat-resistant paints for applications such as ovens, pipelines, exhausts, and automotive engines. elkaysilicones.com These coatings offer outstanding long-term thermal stability, corrosion protection, and weather resistance. elkaysilicones.com The phenyl content can be adjusted to balance properties like thermal stability and flexibility. dow.com

Sealants: Methyl phenyl vinyl silicone oil is a primary raw material for liquid silicone rubber, which is used in the manufacturing of sealants, including mold glue and electronic potting compounds. made-in-china.com These sealants benefit from the high thermal stability and strong adhesion conferred by the phenyl groups, as well as the durable, flexible network formed by the vinyl cross-linking.

Adhesives: The ability to form a highly cross-linked, elastic network makes these silicone polymers suitable for high-performance adhesives. sinosil.com The incorporation of siloxane groups can also modify the surface energy and improve the wetting properties of pressure-sensitive adhesives, which is crucial for applications in semiconductor processing. researchgate.net

The properties of silicone polymers derived from or incorporating this compound functionalities are summarized in the table below.

PropertyContribution of this compoundApplication Benefit
Thermal Stability The phenyl group increases the degradation temperature. elkaysilicones.comEnhanced performance of coatings and sealants at high temperatures. elkaysilicones.com
Refractive Index The phenyl group increases the refractive index of the polymer. google.comUseful for optical applications and certain electronic encapsulation.
Radiation Resistance The presence of the phenyl group improves resistance to radiation. google.comIncreased durability in harsh environments.
Cross-linking The vinyl group provides a site for hydrosilylation curing. google.comsinosil.comFormation of durable, elastic networks for sealants and adhesives. made-in-china.com
Adhesion The overall polymer structure and functional groups can be tailored to improve bonding. google.comStronger and more reliable bonding in adhesive and sealant applications.

Polysilanes for High-Performance Ceramics and Microlithography

Polysilanes, which are polymers with a backbone composed entirely of silicon atoms, are utilized as preceramic polymers for the production of high-performance silicon carbide (SiC) ceramics. sinosil.commade-in-china.com These polymers undergo thermolysis to yield SiC, a material known for its exceptional hardness, thermal stability, and chemical resistance. made-in-china.com The properties of the resulting ceramic are highly dependent on the molecular structure of the precursor polysilane. google.com

While the direct synthesis of high-molecular-weight polysilanes from this compound is not the conventional route, which typically involves the Wurtz-type coupling of dichlorosilanes, the incorporation of methyl, phenyl, and vinyl groups into silicon-containing polymers influences their behavior as ceramic precursors. elkaysilicones.commade-in-china.com For instance, the pyrolysis of poly(methylsilane) can be sensitive to oxygen incorporation, whereas poly(vinylsilane) can produce a carbon-rich Si-C ceramic with good oxidation resistance. google.com The copolymerization of methyl- and vinyl-containing silanes can be used to produce stoichiometric SiC. google.com

The phenyl groups contribute to a higher char yield during pyrolysis, which is advantageous for producing dense ceramic materials. The vinyl groups can be used for cross-linking the polymer before pyrolysis, which helps to retain the shape of the desired ceramic component and minimize weight loss during the conversion process.

In the field of microlithography, polysilanes are of interest due to their unique photophysical properties. elkaysilicones.com The Si-Si backbone of polysilanes allows for σ-bond delocalization, leading to strong UV absorption. elkaysilicones.com Upon exposure to UV radiation, the Si-Si bonds can be cleaved, causing a change in the polymer's molecular weight and solubility. This property makes them suitable for use as photoresists. The presence of phenyl groups on the polysilane backbone can influence its absorption characteristics and etching resistance, which are critical parameters in the microlithography process.

ApplicationRole of PolysilaneKey Properties
High-Performance Ceramics Preceramic polymerUndergoes thermolysis to form silicon carbide (SiC). made-in-china.com
Microlithography Photoresist materialExhibits UV absorption and photoscission of the Si-Si backbone. elkaysilicones.com

Hyperbranched Polymers with Diverse Functionalities

Hyperbranched polymers (HBPs) are three-dimensional macromolecules characterized by a highly branched, tree-like structure and a high density of terminal functional groups. researchgate.netsinosil.com This unique architecture results in properties such as low viscosity, high solubility, and facile functionalization, making them suitable for a wide range of applications. sinosil.comshinetsusilicone-global.com

This compound, with its vinyl group, is a potential candidate for the synthesis of hyperbranched polymers through a self-condensing vinyl polymerization (SCVP) mechanism. google.comgoogle.com In this approach, a molecule that contains both a vinyl group and an initiating or transferable site can polymerize to form a hyperbranched structure. The vinyl group of one monomer unit reacts with the active site on another, propagating the polymer chain while creating new branch points.

The resulting hyperbranched polycarbosilane would feature a backbone with Si-C linkages and pendent methyl and phenyl groups. The numerous terminal groups, which would depend on the specific synthetic route, offer ample opportunities for post-polymerization modification, allowing for the introduction of diverse functionalities. shinetsusilicone-global.comgoogle.com For example, these terminal groups could be modified to enhance solubility, introduce catalytic sites, or attach bioactive molecules.

The properties of hyperbranched polymers derived from or incorporating this compound make them attractive for several advanced applications:

Coatings and Additives: Due to their low viscosity, HBPs can be used as rheology modifiers and cross-linkers in coatings and adhesives. researchgate.netresearchgate.net

Nanomaterials: The internal cavities of HBPs can be used to encapsulate guest molecules, making them suitable for applications in drug delivery and catalysis. google.comgoogle.com

Biomedical Applications: The surfaces of HBPs can be functionalized with biocompatible groups, leading to potential uses in bio-imaging and tissue engineering. shinetsusilicone-global.com

The synthesis of a hyperbranched polymer from an AB-type monomer like this compound (where the vinyl group is 'A' and a reactive Si-H bond could be 'B' in a hydrosilylation polymerization) would lead to a structure with a high degree of branching. The characteristics of such polymers are summarized below.

PropertyDescriptionPotential Advantage
Architecture Highly branched, three-dimensional globular structure. shinetsusilicone-global.comLow solution and melt viscosity, high solubility. sinosil.com
Terminal Groups High density of functionalizable end groups. shinetsusilicone-global.comAllows for tailored properties through post-polymerization modification. google.com
Internal Cavities Presence of void spaces within the macromolecule. researchgate.netAbility to encapsulate small molecules for delivery or catalysis. google.com

Optoelectronic Device Components

The unique electronic and optical properties of polymers derived from this compound make them promising candidates for use in optoelectronic devices. The phenyl groups contribute to the electronic properties necessary for charge transport, while the silicon-containing backbone can provide thermal stability and processability.

Hole Transport Layers in Organic Light-Emitting Diodes (OLEDs)

In an organic light-emitting diode (OLED), the hole transport layer (HTL) facilitates the injection of holes from the anode and their transport to the emissive layer, while blocking the passage of electrons. dow.com Efficient HTL materials are crucial for achieving high device performance and longevity. shinetsusilicone-global.com

Organosilicon materials have been explored for use as HTLs due to their potential for high thermal stability and good film-forming properties. google.commade-in-china.com A common strategy involves combining a known hole-transporting organic molecule, such as a triarylamine derivative, with a silicon-containing group that can be cross-linked. google.commade-in-china.com This approach creates a robust, insoluble HTL that is not damaged by the subsequent deposition of other layers from solution. google.com

The key requirements for an effective HTL and the potential contributions of silicon-based materials are outlined below.

HTL RequirementRole of Silicon-Based Materials
Efficient Hole Injection/Transport The organic part of the molecule provides the primary hole-transporting function. elkaysilicones.com
High Morphological Stability The silicon-containing groups can be used to form a cross-linked network, preventing dissolution. google.commade-in-china.com
Good Film Formation Silicon-containing polymers can often be processed to form smooth, uniform films.
Electron Blocking The material should have a LUMO level that is high enough to block electrons from passing through to the anode. google.com

Active Materials in Photovoltaic Devices (e.g., Solar Cells)

The active layer in an organic photovoltaic (OPV) device is typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. elkaysilicones.comresearchgate.net When this layer absorbs light, excitons are generated, which then dissociate into free charge carriers at the donor-acceptor interface. google.com Conjugated polymers are commonly used as the electron donor material in these devices. sinosil.commade-in-china.com

The development of new active materials is focused on tuning their absorption spectra to match the solar spectrum, optimizing their energy levels for efficient charge separation and transport, and improving their stability. google.com Organosilicon polymers are being investigated in this area, although they are less common than all-carbon conjugated polymers. The incorporation of silicon into the polymer backbone can influence the electronic properties and potentially improve stability.

While polymers made solely from this compound are not typically used as the primary donor or acceptor in OPVs, this monomer could be copolymerized with other electroactive monomers to create novel materials. The methylphenylsilyl groups could act as bulky side chains to control the polymer's morphology and prevent excessive aggregation, which can be detrimental to device performance. The phenyl group may also play a role in the electronic structure of the resulting copolymer.

The table below summarizes the key components of an organic solar cell active layer and the general material requirements.

ComponentFunctionDesired Properties
Electron Donor Absorbs light and donates electrons.Broad absorption spectrum, appropriate HOMO level, good hole mobility. google.com
Electron Acceptor Accepts electrons from the donor.Appropriate LUMO level, good electron mobility. made-in-china.com

Photoluminescent and Non-Linear Optical Films

Polymers derived from this compound are promising candidates for advanced optical applications, including photoluminescent and non-linear optical (NLO) films. The incorporation of phenyl and vinyl groups directly attached to the silicon backbone creates a conjugated system that can exhibit unique optoelectronic properties. While direct experimental data on poly(this compound) is limited in publicly available research, the properties of analogous polymer systems, such as poly(p-phenylene vinylene) (PPV) and other substituted polysilanes, provide a strong basis for understanding their potential.

The photoluminescence in these materials arises from the radiative decay of excitons generated upon absorption of light. The efficiency of this process, known as the photoluminescence quantum yield (PLQY), is a critical parameter for applications such as organic light-emitting diodes (OLEDs). Research on PPV derivatives has shown a strong correlation between the polymer's structural rigidity and its PLQY. For instance, increasing the intrinsic stiffness of the polymer backbone can significantly enhance the quantum yield. nyu.edu Studies on various PPV derivatives have reported PLQY values ranging from 0.20 to 0.66 in solution, with efficiencies in solid films being as high as 50%. nyu.eduuq.edu.au It is anticipated that polymers of this compound, possessing a conjugated backbone, would also exhibit significant photoluminescence, with the potential to tune the emission properties through copolymerization or the introduction of different substituents on the phenyl ring.

Non-linear optical (NLO) materials are essential for applications in optical communications, data storage, and optical switching. researcher.life The third-order NLO susceptibility, χ⁽³⁾, is a key figure of merit for these materials. Organic polymers with delocalized π-electron systems are known to exhibit large χ⁽³⁾ values. researcher.lifeaps.org Studies on fluorinated poly(p-phenylenevinylene) copolymers have demonstrated high third-order NLO susceptibility, with values for |χ⁽³⁾| reaching as high as (6 ± 2) x 10⁻¹⁰ esu. nih.govresearchgate.net The delocalization of σ-electrons in the silicon backbone of polysilanes can also contribute to significant NLO effects. The phenyl and vinyl groups in poly(this compound) would further enhance this delocalization, suggesting that films derived from this monomer could possess substantial NLO properties. The combination of processability, thermal stability, and potentially high NLO susceptibility makes these materials attractive for the development of next-generation photonic devices. mdpi.com

Table 1: Photoluminescence and Non-Linear Optical Properties of Analogous Polymer Systems

Polymer SystemPropertyReported Value
Poly(p-phenylenevinylene) (PPV) DerivativesPhotoluminescence Quantum Yield (PLQY) in solution0.20 - 0.66 nyu.edu
Poly(2-methoxy, 5-(2'-ethyl-hexyloxy)-p-phenylenevinylene) (MEH-PPV)Photoluminescence Quantum Yield (PLQY) in solution~35% uq.edu.au
Fluorinated Poly(p-phenylenevinylene) CopolymersThird-Order NLO Susceptibility |χ⁽³⁾

Intermediates in Fine Chemical and Materials Synthesis

This compound serves as a versatile building block in the synthesis of a variety of fine chemicals and advanced materials due to the reactive vinyl group and the tunable properties conferred by the silicon atom.

Sila-isosteres and Silicon-containing Ligands in Catalysis

The replacement of a carbon atom with a silicon atom, known as sila-isosterism, is a strategy employed in medicinal chemistry to modify the biological activity and physicochemical properties of drug candidates. nih.gov The subtle differences in bond lengths, angles, and electronic properties between silicon and carbon can lead to improved potency, selectivity, and metabolic stability. While specific examples of sila-isosteres derived directly from this compound are not extensively documented in the literature, the principle of its use as a precursor is clear. The vinyl group can be functionalized through various reactions, such as hydrosilylation or Heck coupling, to introduce the necessary pharmacophoric elements, while the methyl and phenyl groups can be modified to fine-tune the molecule's properties. The development of synthetic routes to silicon-containing nitrogen heterocycles highlights the growing interest in this area of drug discovery. nih.govsemanticscholar.org

In the field of asymmetric catalysis, chiral ligands play a crucial role in controlling the stereochemical outcome of a reaction. The synthesis of chiral P,N-ligands (containing phosphorus and nitrogen donor atoms) has been a significant area of research. nih.govresearchgate.netnih.govrsc.org The vinyl group of this compound provides a handle for the introduction of chirality and the attachment of donor atoms. For example, an asymmetric hydrosilylation of the vinyl group followed by further functionalization could lead to the synthesis of chiral silicon-containing ligands. These ligands, when complexed with transition metals, could be utilized in a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and allylic alkylations. The modular nature of such a synthetic approach would allow for the fine-tuning of the ligand's steric and electronic properties to achieve high enantioselectivity in catalytic reactions. nih.gov

Building Blocks for Complex Organic Molecules and Pharmaceutical Intermediates

The vinylsilane moiety is a valuable functional group in organic synthesis, participating in a range of carbon-carbon bond-forming reactions. This compound, as a readily available vinylsilane, can serve as a key building block for the construction of complex molecular architectures.

One of the most powerful reactions for the formation of six-membered rings is the Diels-Alder reaction. mdpi.comnih.gov The vinyl group of this compound can act as a dienophile, reacting with a conjugated diene to form a cyclohexene (B86901) ring containing a silyl (B83357) group. The presence of the silicon atom can influence the stereoselectivity of the cycloaddition. Furthermore, the resulting silyl-substituted cyclohexene can be further functionalized, making this a versatile strategy for the synthesis of complex cyclic systems. Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are particularly powerful for the construction of polycyclic systems found in many natural products and pharmaceuticals. researchgate.netmasterorganicchemistry.comrsc.org

The application of silicon-containing building blocks in the synthesis of pharmaceutical intermediates is an expanding field. semanticscholar.orgresearchgate.net The unique properties of silicon can be exploited to create novel drug scaffolds with improved pharmacological profiles. semanticscholar.org The vinyl group of this compound can be transformed into a variety of other functional groups, allowing for its incorporation into diverse molecular frameworks. For example, oxidation of the vinylsilane can lead to the formation of a carbonyl group, while cross-coupling reactions can be used to attach complex organic fragments. The development of efficient synthetic methods for the incorporation of silicon into drug-like molecules is an active area of research with the potential to deliver new therapeutic agents. nih.gov

Q & A

Q. What are the established synthetic methodologies for Methylphenylvinylsilane, and how can reaction parameters be optimized for higher yields?

Methodological Answer: this compound is typically synthesized via hydrosilylation of vinyl groups with methylphenylsilane derivatives or Grignard reagent reactions. Key parameters include:

  • Catalyst selection : Transition metal catalysts (e.g., Pt/C, Karstedt catalyst) influence regioselectivity and side reactions.
  • Temperature control : Exothermic reactions require gradual heating (40–80°C) to prevent decomposition.
  • Solvent polarity : Non-polar solvents (e.g., toluene) minimize byproduct formation. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS confirms purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR spectroscopy : Identifies vinyl (δ 5–6 ppm) and Si–CH3 (δ 0–1 ppm) groups.
  • FT-IR : Confirms Si–C (1250 cm<sup>-1</sup>) and C=C (1650 cm<sup>-1</sup>) bonds.
  • GC-MS : Detects volatile impurities (e.g., residual siloxanes). Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of vapors (flammability hazard).
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles mandatory.
  • Storage : Under nitrogen at 4°C to inhibit polymerization. Refer to analogous silane safety data sheets (e.g., phenylsilane ) for spill management and first aid.

Advanced Research Questions

Q. How do competing reaction pathways (e.g., isomerization vs. polymerization) affect this compound’s stability, and how can these be experimentally distinguished?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress under varying temperatures (25–100°C) using <sup>29</sup>Si NMR to track Si–C bond rearrangement.
  • Accelerated aging tests : Expose samples to UV light and O2, analyzing decomposition products via HPLC.
  • Computational modeling : Compare activation energies of isomerization (ΔG<sup>‡</sup> ~25 kcal/mol) and polymerization (ΔG<sup>‡</sup> ~30 kcal/mol) using DFT .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound-involved cross-coupling reactions?

Methodological Answer:

  • Meta-analysis : Systematically compare literature data (e.g., Pd vs. Ni catalysts) while controlling for solvent polarity, ligand steric effects, and substrate ratios.
  • Reproducibility trials : Replicate disputed experiments with standardized protocols (e.g., inert atmosphere, degassed solvents).
  • Error analysis : Quantify batch-to-batch variability in silane purity using ICP-MS for trace metal detection .

Q. How can computational models predict this compound’s reactivity in novel solvent environments?

Methodological Answer:

  • Solvent parameterization : Use COSMO-RS simulations to predict solubility and dielectric effects.
  • Reactivity descriptors : Calculate Fukui indices for electrophilic/nucleophilic sites.
  • Validation : Correlate simulated reaction barriers (e.g., for silylation) with experimental kinetic data from stopped-flow IR .

Data Presentation and Reproducibility

Q. What statistical methods are recommended for analyzing variability in this compound’s thermal stability data?

Methodological Answer:

  • Error propagation : Report confidence intervals (±2σ) for decomposition temperatures (Td) from DSC trials.
  • Multivariate analysis : Apply ANOVA to isolate effects of heating rate (5–20°C/min) and sample mass (1–10 mg).
  • Outlier detection : Use Grubbs’ test to exclude anomalies in TGA mass-loss curves .

Q. How should researchers design experiments to ensure reproducibility in this compound-based polymer studies?

Methodological Answer:

  • Detailed protocols : Document initiator concentrations (e.g., 0.5–2.0 mol% BPO) and curing times.
  • Batch documentation : Record silane lot numbers and storage durations.
  • Open data : Share raw NMR spectra and rheological data in supplementary materials .

Tables for Methodological Reference

Experimental Parameter Impact on Outcome Optimal Range Characterization Method
Catalyst loading (Pt/C)Yield vs. side reactions0.1–0.5 wt%GC-MS
Reaction temperatureIsomerization rate60–80°C<sup>29</sup>Si NMR
Solvent (toluene vs. THF)Polarity effectsTolueneFT-IR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.